(1R,2R,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylic acid
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Overview
Description
(1R,2R,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylic acid is a cyclobutane derivative with a tert-butoxycarbonyl (Boc) protecting group on the amino group and a hydroxyl group on the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylic acid typically involves the following steps:
Cyclobutane Ring Formation: The cyclobutane ring can be formed through a [2+2] cycloaddition reaction of alkenes.
Introduction of Functional Groups: The hydroxyl group can be introduced via hydroboration-oxidation of an alkene, while the amino group can be introduced through amination reactions.
Protection of the Amino Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group during subsequent reactions. This is typically done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(1R,2R,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like PCC (Pyridinium chlorochromate).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted amines or thiols.
Scientific Research Applications
(1R,2R,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic compounds.
Biology: It can be used in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of (1R,2R,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is cleaved in vivo to release the active amino compound. The molecular targets and pathways involved would depend on the specific bioactive molecule synthesized from this compound.
Comparison with Similar Compounds
Similar Compounds
(1R,2R,3S)-2-amino-3-hydroxycyclobutane-1-carboxylic acid: Lacks the Boc protecting group.
(1R,2R,3S)-2-{[(tert-butoxy)carbonyl]amino}-cyclobutane-1-carboxylic acid: Lacks the hydroxyl group.
Uniqueness
The presence of both the Boc-protected amino group and the hydroxyl group makes (1R,2R,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylic acid unique. This combination of functional groups allows for diverse chemical modifications and applications in various fields.
Properties
Molecular Formula |
C10H17NO5 |
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Molecular Weight |
231.25 g/mol |
IUPAC Name |
(1R,2R,3S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C10H17NO5/c1-10(2,3)16-9(15)11-7-5(8(13)14)4-6(7)12/h5-7,12H,4H2,1-3H3,(H,11,15)(H,13,14)/t5-,6+,7-/m1/s1 |
InChI Key |
AWQKEQCUPUQHLY-DSYKOEDSSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1[C@@H](C[C@@H]1O)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C(CC1O)C(=O)O |
Origin of Product |
United States |
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